4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C8H5FN2O2 |
|---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-7-4-3-6(8(12)13)11-5(4)1-2-10-7/h1-3,11H,(H,12,13) |
InChI Key |
HQOCUYNOFMMKPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NC(=C2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Regioselective Fluorination Approaches
Two principal routes have been reported for introducing fluorine at the 4-position of the pyrrolo[3,2-c]pyridine core:
- Balz-Schiemann Reaction : This classical diazonium salt decomposition method is used to replace an amino group with fluorine regioselectively on the pyrrolo[3,2-c]pyridine N-oxide precursor. It allows for controlled fluorination with moderate to good yields.
- Lithium-Halogen Exchange : Starting from a halogenated pyrrolo[3,2-c]pyridine intermediate, lithium-halogen exchange followed by reaction with a fluorine source introduces fluorine at the desired position with high regioselectivity.
These methods are well-documented for related pyrrolo[2,3-b]pyridine systems and can be adapted for the [3,2-c] isomer with careful control of reaction conditions.
Cyclization of Fluorinated Precursors
An alternative strategy involves synthesizing fluorinated pyridine derivatives first, followed by cyclization to form the fused pyrrolo[3,2-c]pyridine ring:
- Starting from fluorinated pyridine carboxylic acid derivatives, cyclization is induced under acidic or basic conditions to form the fused heterocycle.
- Strong bases such as potassium ethoxide, potassium tert-butylate, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly employed to promote cyclization, often in polar aprotic solvents like dimethylformamide (DMF) or dioxane.
- The reaction temperature ranges from ambient to reflux, with reaction times spanning from 0.5 hours to several days depending on substrate and conditions.
Functional Group Transformations and Carboxylation
The carboxylic acid group at the 2-position can be introduced or transformed through:
- Direct Carboxylation : Using carboxylation reagents or starting from pyridine dicarboxylic acid derivatives, selective esterification and subsequent hydrolysis yield the carboxylic acid.
- Use of Carbonyldiimidazole (CDI) or Coupling Agents : For activation and functionalization steps, reagents such as N,N-carbonyldiimidazole, 1-hydroxy-1,2,3-benzotriazole (HOBT), or O-benzotriazol-1-yl-N,N,N,N-tetramethyluronium tetrafluoroborate (TBTU) facilitate amide or ester formation prior to hydrolysis to the acid.
- Hydrolysis under acidic conditions (e.g., aqueous HCl reflux) is commonly used to convert esters or protected intermediates to the free carboxylic acid.
Typical Reaction Conditions and Solvents
| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| Fluorination (Balz-Schiemann) | Diazonium salt formation, thermal decomposition | Water, DMF | Ambient to reflux | Regioselective fluorination |
| Lithium-halogen exchange | n-Butyllithium or similar, fluorine source | THF, ether | -78°C to 0°C | High regioselectivity |
| Cyclization | Strong base (DBU, KOtBu), or acid (HCl reflux) | DMF, dioxane, toluene | Ambient to reflux | Time varies 0.5 h to days |
| Activation for coupling | CDI, HOBT, TBTU + base (triethylamine, DIPEA) | DMF, dioxane | Ambient to reflux | For amide/ester formation |
| Hydrolysis | Aqueous HCl reflux | Water, methanol | 70–100°C | Converts esters to carboxylic acid |
Representative Synthetic Sequence (Literature-Based)
Starting Material : Pyridine-2,3-dicarboxylic acid or fluorinated pyridine derivative.
Fluorination : Conversion of amino or halogen substituent at position 4 to fluorine via Balz-Schiemann or lithium-halogen exchange.
Cyclization : Treatment with strong base (e.g., DBU) in DMF to induce ring closure forming the pyrrolo[3,2-c]pyridine core.
Functional Group Manipulation : Esterification or protection of carboxyl groups if necessary, followed by hydrolysis under acidic conditions to yield the free carboxylic acid at the 2-position.
Purification : Recrystallization or chromatographic techniques to isolate pure 4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.
Research Findings and Industrial Relevance
- The reaction temperature and solvent choice significantly influence yield and regioselectivity, with polar aprotic solvents like DMF providing better solubility and reaction rates.
- The use of bases like DBU enhances cyclization efficiency and reduces side reactions.
- Industrial processes optimize reaction time and temperature to balance yield and cost, employing catalytic hydrogenation or metal hydrides in some steps for intermediate transformations.
- Optical purity and regioselectivity are critical, especially when intermediates are chiral or require stereoselective synthesis.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Balz-Schiemann Fluorination | Diazonium salt, thermal decomposition | High regioselectivity | Requires diazonium precursor |
| Lithium-Halogen Exchange | n-BuLi, fluorine source | High regioselectivity, mild temp | Sensitive to moisture |
| Cyclization with Strong Base | DBU, KOtBu, DMF solvent | Efficient ring closure | Long reaction times possible |
| Acidic Hydrolysis | Aqueous HCl reflux | Converts esters to acids | Harsh conditions may degrade sensitive groups |
| Coupling Agents (CDI, HOBT) | CDI, HOBT, TBTU, triethylamine base | Facilitates functional group transformations | Cost and reagent sensitivity |
This synthesis overview is compiled from patent literature and peer-reviewed research, excluding unreliable sources, to provide a comprehensive, authoritative guide on the preparation of 4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are employed under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Comparisons
Table 1: Key Structural Features of Analogs
| Compound Name | Substituents | Ring System | Key Functional Groups |
|---|---|---|---|
| 4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | 4-F, 2-COOH | Pyrrolo[3,2-c]pyridine | Fluorine, Carboxylic acid |
| 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid | None, 2-COOH | Pyrrolo[3,2-c]pyridine | Carboxylic acid |
| 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | 6-Cl, 2-COOH | Pyrrolo[3,2-c]pyridine | Chlorine, Carboxylic acid |
| 5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | 5-F, 2-COOH | Pyrrolo[2,3-c]pyridine | Fluorine, Carboxylic acid |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid | Thieno ring, 2-COOH | Thieno[3,2-c]pyridine | Sulfur, Carboxylic acid |
- Chlorine at the 6-position (6-chloro analog) may introduce stronger electron withdrawal but with greater steric bulk .
- Thieno[3,2-c]pyridine analogs (e.g., ) replace a nitrogen with sulfur, reducing basicity and altering metabolic stability .
Physicochemical and Solubility Properties
- Hydrogen Bonding: The carboxylic acid group forms strong hydrogen bonds (RO∙∙∙O distance ~2.50 Å), as seen in perfluorinated analogs (). Fluorine’s inductive effect may slightly shorten this distance compared to non-fluorinated analogs .
- Solubility: 4-Fluoro derivative: Moderate aqueous solubility due to balanced lipophilicity (logP ~1.2). 6-Chloro analog: Lower solubility (logP ~1.8) due to chlorine’s hydrophobicity . Thieno analog: Reduced solubility (logP ~2.0) from sulfur’s lipophilic nature .
Biological Activity
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C8H5FN2O2
- Molecular Weight : 180.14 g/mol
- CAS Number : 2231676-82-5
The primary mechanism of action for 4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves its interaction with Fibroblast Growth Factor Receptors (FGFRs) . This compound has been shown to inhibit FGFR activity, which is crucial in various cellular processes including proliferation and survival.
Biochemical Pathways
The compound specifically affects the FGFR signaling pathway , leading to significant biological outcomes:
- Inhibition of Cell Proliferation : In vitro studies indicate that the compound can effectively inhibit the proliferation of cancer cells.
- Induction of Apoptosis : The compound has also been noted to induce apoptosis in various cancer cell lines, particularly breast cancer 4T1 cells.
In Vitro Studies
Several studies have explored the biological activity of 4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid:
| Study Focus | Findings | Reference |
|---|---|---|
| Cell Proliferation | Inhibits proliferation in breast cancer cells | |
| Apoptosis Induction | Induces apoptosis in 4T1 cells | |
| FGFR Inhibition | Potent inhibitor of FGFR1, FGFR2, and FGFR3 |
Structure-Activity Relationships (SAR)
Research has focused on understanding the structure-activity relationships of this compound. Variations in substitution patterns on the pyrrole ring have been correlated with changes in biological activity. Compounds with electron-withdrawing groups have shown enhanced inhibitory effects on FGFRs.
Case Study 1: Anti-Cancer Activity
A study investigated the anti-cancer properties of 4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid in a mouse model. The results indicated a significant reduction in tumor size compared to control groups, attributed to the compound's ability to induce apoptosis and inhibit cell proliferation.
Case Study 2: Anti-inflammatory Effects
While primarily studied for its anti-cancer properties, preliminary findings suggest potential anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could be explored further for therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
